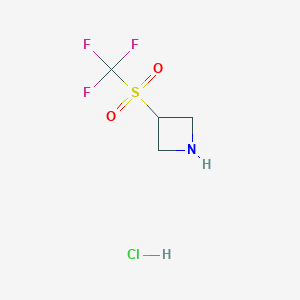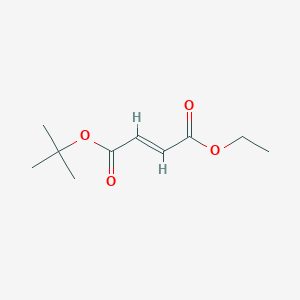
Tert-butyl ethyl fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl ethyl fumarate can be synthesized through the esterification of monoethyl fumarate with tert-butyl alcohol. The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The process is carried out in a dry dichloromethane solvent at low temperatures (0°C) to ensure the formation of the ester. The reaction mixture is then stirred at room temperature for several hours, followed by filtration and purification steps to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification steps may include distillation under reduced pressure to isolate the ester from other by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ethyl fumarate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester into its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Transesterification: The exchange of the ester group with another alcohol, facilitated by catalysts such as sodium tert-butoxide.
Common Reagents and Conditions
Esterification: DCC and DMAP in dichloromethane.
Hydrolysis: Acidic or basic aqueous solutions.
Transesterification: Sodium tert-butoxide in anhydrous conditions.
Major Products Formed
Hydrolysis: Fumaric acid and tert-butyl alcohol.
Transesterification: New esters depending on the alcohol used in the reaction.
Scientific Research Applications
Tert-butyl ethyl fumarate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Mechanism of Action
The mechanism of action of tert-butyl ethyl fumarate involves its reactivity as an ester. In esterification reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of carboxylic acids to form new ester bonds. In hydrolysis, the ester bond is cleaved by water molecules, resulting in the formation of the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
Methyl ethyl fumarate: An ester of fumaric acid with methyl and ethyl groups.
Diethyl fumarate: An ester of fumaric acid with two ethyl groups.
Tert-butyl methyl fumarate: An ester of fumaric acid with tert-butyl and methyl groups.
Uniqueness
Tert-butyl ethyl fumarate is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct steric and electronic properties. This combination allows for specific reactivity patterns and applications that may not be achievable with other similar esters .
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-ethyl (E)-but-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-13-8(11)6-7-9(12)14-10(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |
InChI Key |
CZFQVAZEWFKUTC-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)

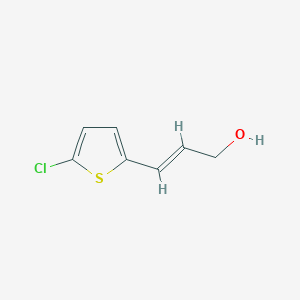
![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
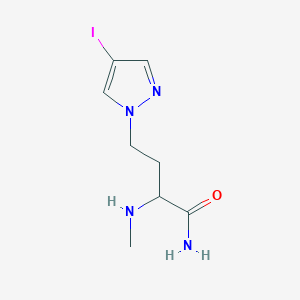
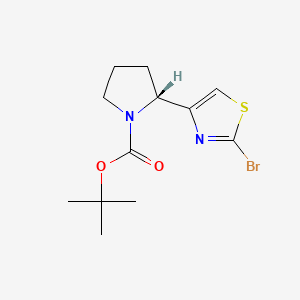
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)
![1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride](/img/structure/B13552226.png)
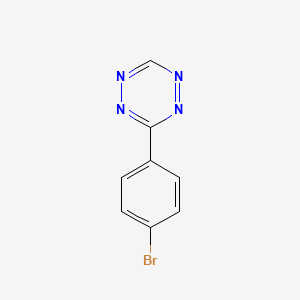
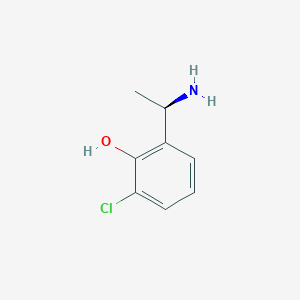
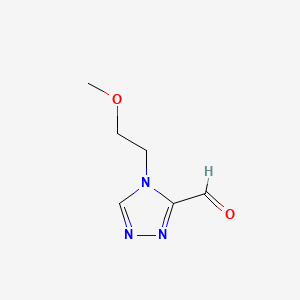
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
![6-{[(Tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B13552259.png)
